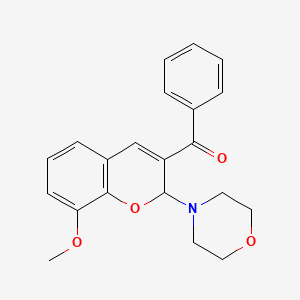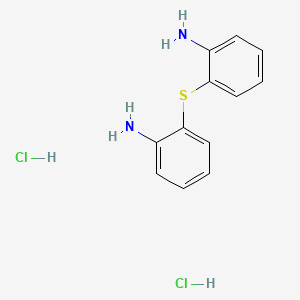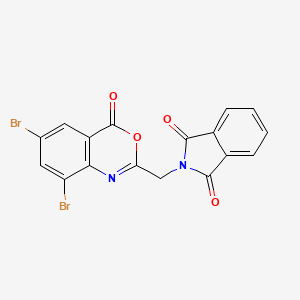
5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with an imino group and a p-methoxybenzyl group, making it a versatile molecule for chemical reactions and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride typically involves a multi-step process. One common method includes the condensation of p-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a pyrrolidine derivative under controlled conditions to yield the desired product. The final step involves the esterification of the carboxylic acid group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The p-methoxybenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The imino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The p-methoxybenzyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole Derivatives: These compounds share similar structural features and are used in anticancer drug discovery.
Pyrimidine Derivatives: These compounds exhibit a range of pharmacological effects, including anti-inflammatory and antiviral activities.
Pyrazole Derivatives: These compounds are known for their wide range of physiological and pharmacological activities.
Uniqueness
5-Imino-1-(p-methoxybenzyl)-2-pyrrolidinecarboxylic acid methyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
102584-40-7 |
|---|---|
Fórmula molecular |
C14H19ClN2O3 |
Peso molecular |
298.76 g/mol |
Nombre IUPAC |
methyl 5-imino-1-[(4-methoxyphenyl)methyl]pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-18-11-5-3-10(4-6-11)9-16-12(14(17)19-2)7-8-13(16)15;/h3-6,12,15H,7-9H2,1-2H3;1H |
Clave InChI |
KOOYGGIYVOMPJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(CCC2=N)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



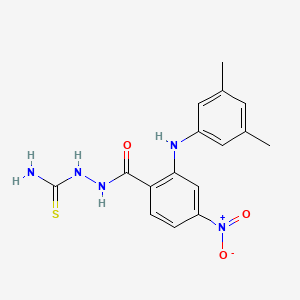
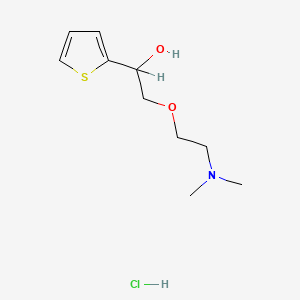
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)



![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
